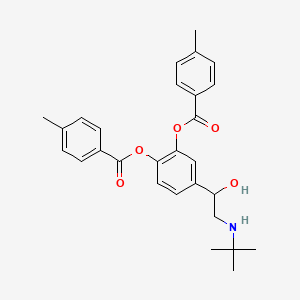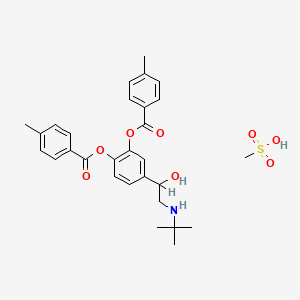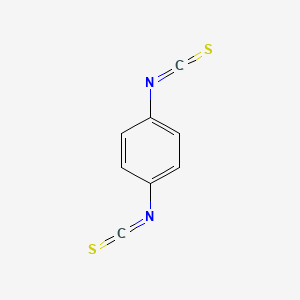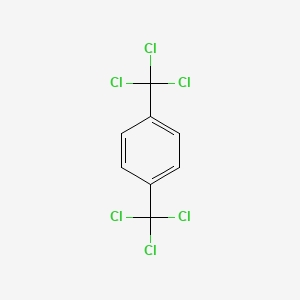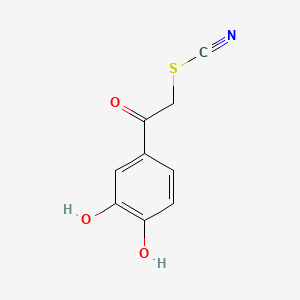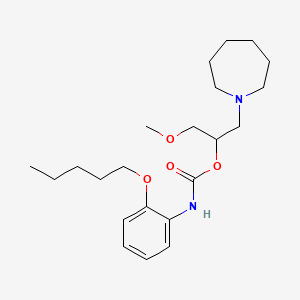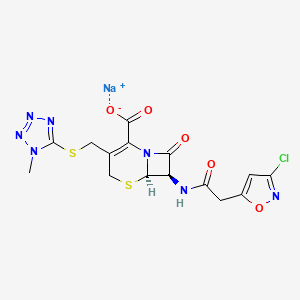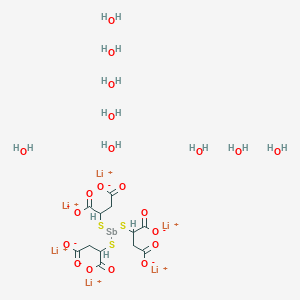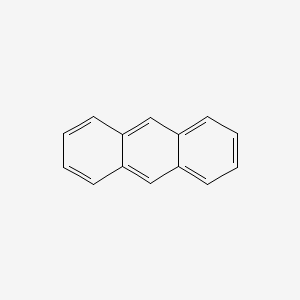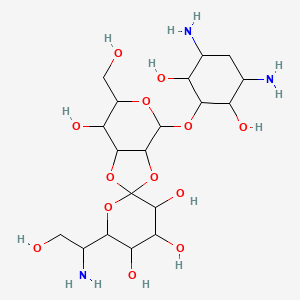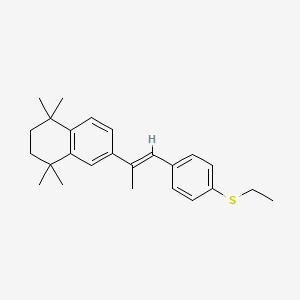
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arotinoid ethylsulfide is a biochemical.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene and related compounds have been studied for their antimicrobial activity. A study involving the synthesis of various heterocyclic compounds that include similar structures showed promising results against various bacteria and fungi. The study highlighted the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Kinetic Stabilization of Reactive Species
Research has also focused on the kinetic stabilization of highly reactive chemical species using bulky substituents, which are similar to the one found in the mentioned compound. These stabilizations are crucial for creating novel types of highly reactive chemical species like N-thiosulfinylaniline and thioaldehyde. The stabilization facilitates the synthesis and application of these reactive species in various chemical reactions (Okazaki, 2014).
Application in Solar Cell Technology
Additionally, compounds structurally related to this compound have been used in the development of solar cell technology. Studies on the use of modified fullerene acceptors and polymer donors in the construction of bulk hetero-junction solar cells indicate the potential of such compounds in improving solar cell efficiencies (Nagarjuna, Bagui, Gupta, & Singh, 2017).
Synthesis of Functionalized Molecules
Research into the synthesis of functionalized molecules utilizing similar compounds has been conducted, providing insights into the creation of novel substances with potential applications in various fields of chemistry. These syntheses contribute to the development of new materials with unique properties (Shatirova & Nagieva, 2020).
Propriétés
Numéro CAS |
89471-17-0 |
|---|---|
Formule moléculaire |
C25H32S |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
6-[(E)-1-(4-ethylsulfanylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C25H32S/c1-7-26-21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ |
Clé InChI |
LEJWGHPGBRILFI-FBMGVBCBSA-N |
SMILES isomérique |
CCSC1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canonique |
CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Arotinoid ethylsulfide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
